![molecular formula C15H17NO2S B6495803 N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide CAS No. 1351618-45-5](/img/structure/B6495803.png)
N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carboxamide group attached to a 4-methylthiophene ring, and a 2-hydroxy-3-phenylpropyl group attached to the nitrogen of the carboxamide group . The exact 3D structure would need to be determined experimentally, for example by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The carboxamide group could potentially be hydrolyzed to give a carboxylic acid and an amine . The phenyl ring and the thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties such as solubility, melting point, boiling point, etc., could be predicted using computational methods .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve synthesizing it and characterizing its structure, determining its physical and chemical properties, testing its biological activity, and investigating its potential applications. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .
properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-7-14(19-10-11)15(18)16-9-13(17)8-12-5-3-2-4-6-12/h2-7,10,13,17H,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSNYAQCUWQQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide |
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